molecular formula C9H11BrO3S B1371181 1-(2-bromoethoxy)-4-(methylsulfonyl)Benzene CAS No. 130840-21-0

1-(2-bromoethoxy)-4-(methylsulfonyl)Benzene

Cat. No. B1371181
CAS RN: 130840-21-0
M. Wt: 279.15 g/mol
InChI Key: VELQWDGGOAIBKB-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-4-(methylsulfonyl)Benzene, also known as BEMSB, is an organosulfur compound that has a variety of uses in scientific research. It is known for its unique properties, such as its high solubility in organic solvents and its low reactivity with other compounds. BEMSB is used in a variety of applications, such as synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its derivatives are utilized in the synthesis of various vinylsulfones and vinylsulfonamides, which are significant due to their biological activities, particularly as enzyme inhibitors. These substances are also employed in synthetic organic chemistry for their reactivity as active agents in 1,4‑addition and electrocyclization reactions (Kharkov University Bulletin Chemical Series, 2020).

Continuous-Flow Processing

  • In an innovative approach, 1-methyl-4-(methylsulfonyl)benzene was effectively nitrated in a continuous-flow reactor, showcasing the efficiency and rapidity of this method. The process significantly minimized byproducts and maximized yield, demonstrating the compound's relevance in streamlined industrial chemical synthesis (Organic Process Research & Development, 2016).

Solubility and Thermodynamics

  • The solubility of 1-methyl-4-(methylsulfonyl)benzene in various solvents and its thermodynamic properties were meticulously studied, providing essential data for its purification processes. This research is crucial for understanding the compound's behavior in different solvents, which is vital for its application in various chemical processes (The Journal of Chemical Thermodynamics, 2016).

Photoluminescence

  • A study introduced 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, showcasing its high fluorescence emission, photostability, and significant potential in imaging applications. This research underscores the compound's utility in developing new luminescent materials and fluorescent dyes (Angewandte Chemie, 2015).

properties

IUPAC Name

1-(2-bromoethoxy)-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-14(11,12)9-4-2-8(3-5-9)13-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELQWDGGOAIBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901261232
Record name 1-(2-Bromoethoxy)-4-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-4-methanesulfonylbenzene

CAS RN

130840-21-0
Record name 1-(2-Bromoethoxy)-4-(methylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130840-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromoethoxy)-4-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(methylsulfonyl)phenol (0.30 g, 1.74 mmol) in MeCN (5 mL) was added Cs2CO3 (0.71 g, 2.18 mmol) and 1,2-dibromoethane (1.64 g, 8.71 mmol). The resulting mixture was heated in a sealed tube at 100° C. After 1.5 h, additional Cs2CO3 (0.4 g, 1.21 mmol) was added and heated at 100° C. for another 2 h. Upon cooling, the mixture was partitioned between EtOAc and 1N NaOH. The organic phase was washed with sat'd brine, dried (Na2SO4) and concentrated in vacuo. The residue was purified by flash chromatography (0-70% EtOAc-hexanes gradient) to afford the title compound as a white solid (0.255 g, 53% yield): MS (ES) m/z 279 and 281 (M+1 Br isotopes).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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